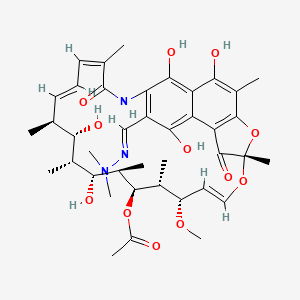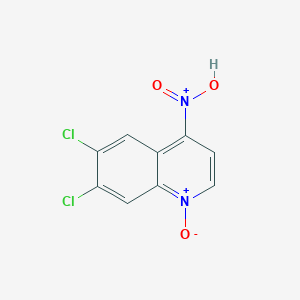
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone is an organic compound with the molecular formula C14H10Cl2O2 It is a chlorinated derivative of phenyl ethanone, characterized by the presence of both chlorophenoxy and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone typically involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or toluene
Catalyst: Base (e.g., pyridine, triethylamine)
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thioethers
Scientific Research Applications
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
4-(4-Chlorophenoxy)benzylamine: Another compound with a similar chlorophenoxy group but different overall structure.
3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but has a different carbon backbone.
Uniqueness
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone is unique due to the presence of both chlorophenoxy and chlorophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
13221-80-2 |
|---|---|
Molecular Formula |
C14H10Cl2O2 |
Molecular Weight |
281.1 g/mol |
IUPAC Name |
2-chloro-1-[4-(4-chlorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H10Cl2O2/c15-9-14(17)10-1-5-12(6-2-10)18-13-7-3-11(16)4-8-13/h1-8H,9H2 |
InChI Key |
UASGQUAGMKEZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





